molecular formula C6H7BrO4 B1284091 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 66145-20-8

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1284091
CAS No.: 66145-20-8
M. Wt: 223.02 g/mol
InChI Key: VOYYXPWHYIYFMR-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione: is a brominated derivative of Meldrum’s acid. It is a white to off-white crystalline powder with a molecular formula of C6H6Br2O4 and a molecular weight of 301.92 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized from malonic acid diisopropyl ester through a bromination reaction. The process involves the following steps :

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO4/c1-6(2)10-4(8)3(7)5(9)11-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYYXPWHYIYFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565310
Record name 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66145-20-8
Record name 5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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